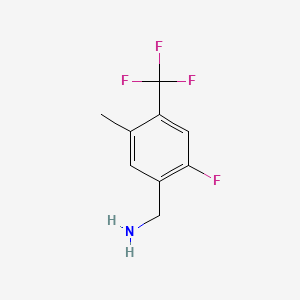

2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine

Vue d'ensemble

Description

2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is a fluorinated aromatic amine with a trifluoromethyl group and a methyl group on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Bromination and Amination: The compound can be synthesized by first brominating 2-fluoro-5-methylbenzene to introduce a bromine atom at the desired position. Subsequent amination replaces the bromine with an amine group.

Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with an amine group under controlled conditions.

Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Electrophilic and nucleophilic substitution reactions are common, involving the trifluoromethyl and methyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents such as halogens (e.g., Br₂) and strong bases (e.g., NaOH) are employed.

Major Products Formed:

Oxidation: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid.

Reduction: this compound.

Substitution: Various halogenated and alkylated derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

Overview : The compound is primarily utilized in the development of new drug candidates. Its ability to introduce trifluoromethyl groups enhances the metabolic stability and bioavailability of pharmaceuticals.

Key Findings :

- Metabolic Stability : The incorporation of trifluoromethyl groups often leads to increased lipophilicity, improving the drug's efficacy and duration of action.

- Drug Development : It serves as a precursor in synthesizing various pharmacologically active molecules, particularly those targeting cancer and neurodegenerative diseases.

Material Science

Overview : In material science, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine acts as a precursor for materials requiring specific fluorinated substructures.

Key Findings :

- Physical Properties Modification : The compound is used to alter properties such as hydrophobicity and durability in materials.

- Fluorinated Polymers : It contributes to the synthesis of advanced polymers with enhanced chemical resistance and thermal stability.

Catalysis Research

Overview : The compound is significant in catalysis research, particularly regarding the effects of fluorination on reaction mechanisms.

Key Findings :

- Catalyst Design : It is employed to modify catalyst surfaces or as a ligand that influences the electronic properties of metal centers.

- Improved Catalytic Activity : Studies indicate that fluorination can significantly enhance catalytic selectivity and efficiency, leading to more sustainable chemical processes.

Agrochemical Applications

Overview : In the agrochemical sector, this compound is explored for synthesizing pesticides and herbicides.

Key Findings :

- Enhanced Efficacy : Fluorinated agrochemicals synthesized using this compound exhibit superior activity and stability, which reduces the frequency of application and environmental impact.

- Biological Target Interaction : The incorporation of fluorinated groups improves the interaction with biological targets, enhancing resistance to degradation.

Organic Electronics

Overview : The compound has potential applications in organic electronics due to its unique electronic properties.

Key Findings :

- Electronic Properties Modification : Its fluorinated structure allows for tuning electronic properties, which can enhance the performance of organic semiconductors.

- Device Fabrication : Researchers are investigating its use in fabricating organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Table 1: Summary of Applications

| Field | Application Summary | Key Benefits |

|---|---|---|

| Pharmacology | Development of drug candidates with enhanced metabolic stability | Improved efficacy and bioavailability |

| Material Science | Precursor for fluorinated materials | Enhanced durability and hydrophobicity |

| Catalysis Research | Modifying catalysts and studying reaction mechanisms | Increased selectivity and efficiency |

| Agrochemicals | Synthesis of pesticides and herbicides | Superior efficacy and reduced environmental impact |

| Organic Electronics | Enhancing performance in electronic devices | Tunable electronic properties |

Case Study 1: Drug Development

A study demonstrated that derivatives of this compound showed promising results against cancer cell proliferation by targeting specific pathways involved in tumor growth. The incorporation of the trifluoromethyl group was crucial for improving interaction with molecular targets, leading to enhanced therapeutic effects.

Case Study 2: Agrochemical Efficacy

Research on fluorinated agrochemicals indicated that compounds synthesized with this amine exhibited greater stability in environmental conditions compared to non-fluorinated counterparts. This stability translated into longer-lasting effects on pest control while minimizing ecological footprint.

Mécanisme D'action

The mechanism by which 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group, being highly electronegative, can influence the electronic properties of the molecule, affecting its binding affinity to biological targets. The exact mechanism would vary based on the specific application and target.

Comparaison Avec Des Composés Similaires

2-Fluoro-4-(trifluoromethyl)benzylamine

2-Fluoro-5-(trifluoromethyl)benzylamine

2-Fluoro-3-methyl-4-(trifluoromethyl)benzylamine

Uniqueness: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both a fluorine and a trifluoromethyl group on the benzene ring provides distinct electronic effects compared to similar compounds.

This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications

Would you like more information on any specific aspect of this compound?

Activité Biologique

2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is a fluorinated aromatic amine that has garnered attention for its diverse biological activities and applications in pharmacology, agrochemicals, and material science. Its unique structure, characterized by a fluorine atom at the 2-position, a methyl group at the 5-position, and a trifluoromethyl group at the 4-position of the benzene ring, enhances its reactivity and interaction with biological targets.

- Molecular Formula : C10H10F4N

- Molecular Weight : 207.17 g/mol

- Structure :

- The presence of multiple electronegative substituents significantly influences its electronic properties and reactivity.

Synthesis

The synthesis of this compound typically involves:

- Starting from 2-fluoro-5-methyl-4-nitrobenzyl chloride .

- Reduction using lithium aluminum hydride or catalytic hydrogenation to yield the amine.

Pharmacological Applications

Research indicates that this compound is utilized in developing new drug candidates due to its ability to enhance metabolic stability and bioavailability through the incorporation of trifluoromethyl groups. These modifications often result in increased lipophilicity, which is crucial for drug efficacy.

Key Findings :

- The trifluoromethyl group can enhance the potency of compounds by improving their interaction with biological targets. For instance, studies have shown that compounds containing this group exhibit increased inhibition of serotonin uptake compared to non-fluorinated analogs .

- In the context of cancer research, derivatives of this compound have been investigated for their potential to inhibit cell proliferation by targeting specific pathways involved in tumor growth.

Agrochemical Applications

In agrochemicals, this compound is explored for synthesizing pesticides and herbicides. The incorporation of fluorinated groups enhances the stability and activity of these agrochemicals against environmental degradation, leading to more effective pest control strategies.

Material Science Applications

The compound is also investigated in material science for its role as a precursor in creating materials with enhanced physical properties such as hydrophobicity and durability. The fluorination can significantly alter catalytic activity and selectivity in chemical processes.

Case Studies

-

Cancer Cell Proliferation Inhibition :

- A study demonstrated that derivatives of this compound showed significant activity against various cancer cell lines, indicating potential as therapeutic agents in oncology.

-

Agrochemical Efficacy :

- Research highlighted that fluorinated agrochemicals synthesized using this compound exhibited superior efficacy and longevity compared to their non-fluorinated counterparts, reducing application frequency and environmental impact.

Propriétés

IUPAC Name |

[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-3H,4,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXWFCFVRIODHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.